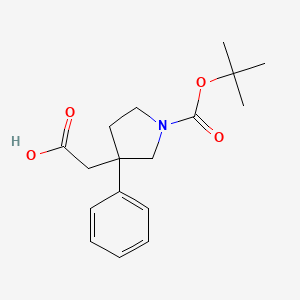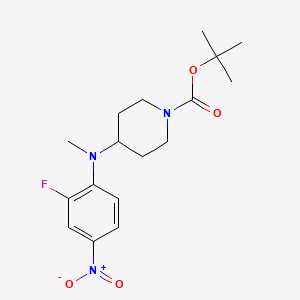
Bis(hexafluoroisopropyl)itaconate
Overview
Description
Bis(hexafluoroisopropyl)itaconate is a chemical compound with the molecular formula C11H6F12O4 . It is a clear, colorless liquid and is used for research and development .
Molecular Structure Analysis
The molecular structure of Bis(hexafluoroisopropyl)itaconate is represented by the InChI code1S/C11H6F12O4/c1-3(5(25)27-7(10(18,19)20)11(21,22)23)2-4(24)26-6(8(12,13)14)9(15,16)17/h6-7H,1-2H2 . The molecular weight is 430.14 . Physical And Chemical Properties Analysis
Bis(hexafluoroisopropyl)itaconate is a clear, colorless liquid . It is very hydrophobic and exhibits chemical resistant properties . The molecular weight is 430.14 .Scientific Research Applications
Ion-Conducting Properties in Polymers
Bis(2-methoxyethyl)itaconate (bis(ME)I), a derivative of itaconate, has been used in developing new gel electrolytes containing double comb-like itaconate units. These electrolytes exhibit significant ion conductivity, potentially enhancing the performance of energy storage devices like batteries (Lee, Seol, Choi, & Gong, 2001).
Application in Biopolymer Blends
Itaconate derivatives, such as bis-pyrrolidone-type monomers derived from renewable itaconic acid, have been utilized to improve interfacial adhesion in biopolymer blends. This application is particularly relevant in enhancing the properties of materials like poly(butylene succinate) and plasticized starch, useful in packaging and other industrial applications (Ayadi, Mamzed, Portella, & Dole, 2013).
Renewable Thermoset Materials
Bis(pyrrolidone)-based dicarboxylic acids from itaconic acid have been synthesized and applied in 2-oxazoline resins to create fully renewable thermoset materials. These materials offer enhanced curing rates and potential for enzymatic degradation, suggesting applications in environmentally-friendly composites and coatings (Roy, Noordzij, van den Boomen, Rastogi, & Wilsens, 2018).
Controlled Release Applications
N-Isopropylacrylamide copolymerized with itaconic acid has been investigated for controlled drug release applications. This study demonstrates the potential of itaconic acid derivatives in developing smart drug delivery systems (Katime, Valderruten, & Quintana, 2001).
Bio-Based Acrylic Thermoplastic Elastomer
Itaconic acid derivatives have been employed in the synthesis of bio-based acrylic thermoplastic elastomers. These elastomers, developed via controlled radical polymerization, hold promise for applications in sustainable materials and biodegradable products (Satoh, Lee, Nagai, & Kamigaito, 2014).
Safety and Hazards
Future Directions
Bis(hexafluoroisopropyl)itaconate is a fluorine-based monomer and the polymers formed from it are high value-added materials with unique properties including chemical and heat resistance and the ability to withstand corrosion . This suggests potential for future research and development in the formulation of plastics with high performance and unique strength and durability .
properties
IUPAC Name |
bis(1,1,1,3,3,3-hexafluoropropan-2-yl) 2-methylidenebutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F12O4/c1-3(5(25)27-7(10(18,19)20)11(21,22)23)2-4(24)26-6(8(12,13)14)9(15,16)17/h6-7H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICRDFIVTSEVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)OC(C(F)(F)F)C(F)(F)F)C(=O)OC(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601044106 | |
| Record name | 1,4-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] 2-methylenebutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601044106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(hexafluoroisopropyl)itaconate | |
CAS RN |
98452-82-5 | |
| Record name | 1,4-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] 2-methylenebutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98452-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] 2-methylenebutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601044106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate](/img/structure/B3043916.png)




![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B3043923.png)





